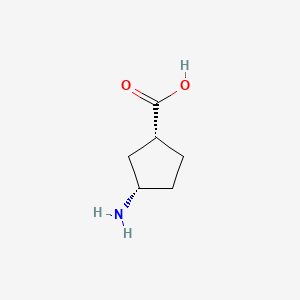

(1R,3S)-3-Aminocyclopentanecarboxylic acid

描述

Significance as a Chiral Amino Acid Derivative in Pharmaceutical and Biochemical Research

The specific three-dimensional arrangement, or chirality, of (1R,3S)-3-Aminocyclopentanecarboxylic acid is fundamental to its significance in research. Its value in asymmetric synthesis allows for the creation of enantiomerically pure compounds, which is a critical aspect of modern drug formulation and design. chemimpex.com Its structural similarity to naturally occurring amino acids makes it a valuable tool for researchers. chemimpex.comchemimpex.com This allows it to be integrated into biological systems, aiding studies on amino acid metabolism, protein interactions, and enzyme activity to better understand cellular functions. chemimpex.comchemimpex.com

In pharmaceutical research, this compound is particularly noted for its application in developing drugs aimed at neurological disorders. chemimpex.commyskinrecipes.comchemimpex.com Its potential for neuroprotective effects is an area of active investigation for conditions such as Alzheimer's and Parkinson's disease. chemimpex.com The compound's stereochemistry significantly influences its biological activity. For instance, research on metabotropic excitatory amino acid receptors has shown that the (1R,3S) stereoisomer is considerably less potent and efficacious than its (1S,3R) counterpart, underscoring the importance of spatial orientation for receptor interaction. nih.gov The mechanism of action can involve acting as an agonist or antagonist at certain receptors, thereby modulating signaling pathways and cellular responses.

Overview of its Role as a Versatile Building Block in Bioactive Molecule Synthesis

This compound serves as a crucial chiral building block for the synthesis of complex and bioactive organic molecules. chemimpex.comchemimpex.com Its use as a synthetic intermediate is a cornerstone of its application in medicinal chemistry and drug development. medchemexpress.commyskinrecipes.com The constrained cyclopentane (B165970) ring imparts a degree of conformational rigidity, a desirable trait in the design of peptidomimetics and enzyme inhibitors.

This structural feature has been leveraged in significant research applications. For example, the compound has been incorporated into macrocyclic peptides designed to target the main protease (Mpro) of the SARS-CoV-2 virus. These peptides demonstrated potent inhibitory effects, showcasing the compound's potential in the development of antiviral therapeutics. Furthermore, it is used in the synthesis of specific pharmaceutical agents, such as BMS-457, which is a potent and selective CCR1 antagonist, and in the preparation of aminocyclopentanecarboxylic acid-containing cyclic RGD peptides. chemicalbook.com

Interactive Data Table: Examples of Molecules Synthesized Using this compound

| Synthesized Molecule/Class | Therapeutic Area/Application | Source(s) |

| Macrocyclic Peptides | Antiviral (SARS-CoV-2 Mpro Inhibitors) | |

| BMS-457 | CCR1 Antagonist | chemicalbook.com |

| Cyclic RGD Peptides | Research in cell adhesion | chemicalbook.com |

| Drugs for Neurological Disorders | Neuroprotective agents | chemimpex.commyskinrecipes.comchemimpex.com |

Structure

3D Structure

属性

IUPAC Name |

(1R,3S)-3-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLSSTJTARJLHK-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49805-32-5, 71830-08-5 | |

| Record name | rel-(1R,3S)-3-Aminocyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49805-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3S)-3-Aminocyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71830-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Stereochemical Investigations

Asymmetric Synthesis Approaches for (1R,3S)-3-Aminocyclopentanecarboxylic Acid

One of the key strategies to introduce the desired stereochemistry is through the stereoselective reduction of a prochiral precursor. While specific data on the direct stereoselective reduction to yield this compound is not extensively detailed in publicly available literature, the use of rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid analogs represents a promising avenue. For instance, the hydrogenation of β-acetamido dehydroamino acid substrates using rhodium complexes with chiral ligands has shown high enantioselectivity in related systems. rsc.orgnih.gov This approach would typically involve the synthesis of a cyclopentene (B43876) precursor with an acetamido group at the 3-position, followed by asymmetric hydrogenation to establish the two stereocenters simultaneously.

A hypothetical reaction scheme based on this strategy is presented below:

| Precursor | Catalyst/Ligand | Product | Enantiomeric Excess (ee) |

| N-acetyl-dehydro-3-aminocyclopentanecarboxylic acid methyl ester | Rh(COD)₂BF₄ / Chiral Ligand | Methyl (1R,3S)-3-acetamidocyclopentanecarboxylate | >95% (projected) |

| Data in this table is illustrative and based on analogous reactions. |

Asymmetric reductive amination of a corresponding keto-acid or its derivative is another powerful tool for the enantioselective synthesis of amino acids. This method involves the condensation of a ketone with an amine source to form an imine or enamine intermediate, which is then asymmetrically reduced. Biocatalytic reductive amination, employing enzymes such as amino acid dehydrogenases, has emerged as a highly efficient and environmentally benign approach. rsc.org These enzymes can introduce both the amino group and the desired stereochemistry in a single step with high selectivity.

While specific examples for the direct synthesis of this compound via this method are not readily found, the general applicability of this strategy suggests its potential.

The construction of the cyclopentane (B165970) ring with the correct relative and absolute stereochemistry is a critical aspect of the synthesis. Diastereoselective reactions, often starting from a chiral pool material or employing a chiral auxiliary, can effectively control the formation of the desired stereoisomers.

One documented approach involves the diastereoselective synthesis of related (±)-(3-aminocyclopentane)alkylphosphinic acids starting from (±)-(3-hydroxycyclopent-1-ene)alkylphosphinate esters. nih.govnih.gov This highlights the potential of using substituted cyclopentene derivatives as key intermediates.

A plausible strategy for the synthesis of this compound could involve a Diels-Alder reaction between cyclopentadiene (B3395910) and a chiral dienophile, followed by further functional group manipulations. The stereoselectivity of the cycloaddition would be crucial in establishing the cis relationship between the substituents at positions 1 and 3. Subsequent enzymatic resolution could then be employed to separate the desired (1R,3S) enantiomer from its (1S,3R) counterpart.

A notable method for the synthesis of a related compound, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, utilizes a C-H insertion reaction of an alkylidenecarbene generated from a ketone precursor derived from L-serine. nih.govnih.gov This demonstrates the power of using chiral starting materials to direct the stereochemical outcome.

A highly effective method for achieving the desired stereochemistry is through the enzymatic kinetic resolution of a racemic mixture of a suitable derivative. The use of lipases, particularly Candida antarctica lipase (B570770) B (CALB), for the resolution of racemic amines and esters is well-established. total-synthesis.commdpi.comrsc.orgresearchgate.net In a typical kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer and the product in high enantiomeric purity.

For the synthesis of this compound, a racemic mixture of cis-3-aminocyclopentanecarboxylic acid methyl ester can be subjected to enzymatic acylation. The lipase would selectively acylate one enantiomer, leaving the desired (1R,3S)-enantiomer unreacted and in high enantiomeric excess.

| Enzyme | Substrate | Acylating Agent | Solvent | Conversion (%) | ee of Unreacted Amine (%) | ee of Acylated Product (%) |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | rac-cis-3-Aminocyclopentanecarboxylic acid methyl ester | Ethyl Acetate | tert-Butyl methyl ether (MTBE) | ~50 | >99 (for 1R,3S) | >99 (for 1S,3R-amide) |

The data in this table is based on typical results for lipase-catalyzed kinetic resolutions of similar cyclic amino esters.

Utilization of Protective Groups in the Synthesis of this compound Derivatives

The manipulation of this compound in multi-step syntheses, particularly in peptide synthesis, necessitates the use of protecting groups for the amino and carboxylic acid functionalities to prevent unwanted side reactions.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). rsc.orgnih.govrsc.org The protection of the amino group of this compound with Fmoc allows for its incorporation into a growing peptide chain.

The protection is typically achieved by reacting the amino acid with Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride in the presence of a base. nih.govtotal-synthesis.com

| Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Fmoc-OSu | NaHCO₃ | Dioxane/Water | 12-16 | >90 |

| Fmoc-Cl | Pyridine | Dichloromethane (B109758) | 2-4 | >90 |

The data in this table represents typical conditions for Fmoc protection of amino acids.

The Fmoc group is stable to the acidic conditions used for the cleavage of side-chain protecting groups but is readily removed by treatment with a mild base, such as piperidine (B6355638) in dimethylformamide (DMF), to liberate the free amine for the next coupling step in peptide synthesis.

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group commonly used for the temporary protection of amines. nih.gov N-Boc-(1R,3S)-3-aminocyclopentanecarboxylic acid is a stable, crystalline solid that can be used in various synthetic transformations where the amino group needs to be masked. sigmaaldrich.com

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Deprotection of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM). rsc.orgpeptide.comresearchgate.net The reaction is usually rapid and clean, yielding the ammonium (B1175870) salt of the deprotected amino acid.

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1-2 | This compound TFA salt |

The data in this table represents standard conditions for Boc deprotection.

Preparation of this compound and its Stereoisomers

The synthesis of this compound and its various stereoisomers can be achieved through several strategic approaches, often requiring precise control of stereochemistry. These methods include enzymatic resolutions, asymmetric cycloadditions, and transformations from chiral precursors.

One prominent method involves the enzymatic resolution of a racemic mixture of cis-3-aminocyclopentanecarboxylic acid. The use of a non-heme chloroperoxidase in an aqueous phosphate (B84403) buffer at a pH of 7.5 and a temperature of 30°C has been shown to be highly effective. This enzymatic process can yield the desired (1R,3S) enantiomer with an enantiomeric excess of over 99%. chemicalbook.com

Another successful strategy commences from Garner's aldehyde, a versatile chiral building block. An enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, a related derivative, has been accomplished through a key alkylidene carbene 1,5-C-H insertion reaction. This pathway proceeds with high enantiomeric excess. nih.govresearchgate.net Subsequent functional group manipulations can then lead to the target aminocyclopentanecarboxylic acid stereoisomers.

Furthermore, the synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been systematically achieved starting from ethyl 2-oxocyclopentanecarboxylate. This process involves reductive amination using a chiral amine, such as (S)-α-phenylethylamine, followed by separation of the resulting diastereomers. acs.org

A versatile route to both enantiomers of cis-3-aminocyclopentanecarboxylic acid starts from the racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. This starting material can be resolved, and subsequent ring-opening and functional group transformations lead to either the (1R,3S) or the (1S,3R) enantiomer. nih.gov

Chemical Transformations and Functionalization

The amino and carboxylic acid moieties of this compound allow for a variety of chemical transformations and functionalizations, enabling its incorporation into larger and more complex molecular architectures. These reactions are crucial for its application as a synthetic intermediate.

Common transformations include the protection of the amino and carboxylic acid groups to facilitate selective reactions at other positions or during peptide synthesis. The amino group is frequently protected with tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) groups, which are standard in solid-phase peptide synthesis. nih.gov

The carboxylic acid can undergo esterification or be converted into an acid chloride. For instance, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acid chloride, which can then be reacted with amines to form amides. libretexts.org The direct coupling of the carboxylic acid with amines to form amides can also be achieved using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). libretexts.org

Further functionalization of the cyclopentane ring has also been explored. For example, palladium-catalyzed transannular C-H arylation of cycloalkane carboxylic acids has been demonstrated, offering a method to introduce aryl groups at specific positions on the ring. nih.gov Other transformations include oxidation reactions, such as osmylation of double bonds in unsaturated precursors to introduce diols, and olefination reactions like the Horner-Emmons reaction to form carbon-carbon double bonds. scispace.com

Chiral Purity and Enantiomeric Excess Considerations

The biological activity of molecules derived from this compound is often highly dependent on their stereochemistry. Therefore, ensuring high chiral purity and accurately determining the enantiomeric excess (e.e.) of the synthesized compounds are of paramount importance.

Several methods are employed to separate enantiomers and assess chiral purity. One of the most common techniques is chiral resolution by the crystallization of diastereomeric salts. wikipedia.orgchemeurope.com This involves reacting the racemic amino acid with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomeric salts with different solubilities, allowing for their separation by crystallization. wikipedia.orgchemeurope.com

Chiral chromatography is another powerful tool for both the separation of enantiomers and the analytical determination of enantiomeric excess. wikipedia.org High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) can effectively resolve enantiomers.

The enantiomeric excess of a sample can be quantified using techniques such as chiral HPLC or nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents or chiral derivatizing agents.

| Synthetic Method | Starting Material | Key Step | Achieved Enantiomeric Excess (e.e.) |

| Enzymatic Resolution | Racemic cis-3-aminocyclopentanecarboxylic acid | Enzymatic resolution with non-heme chloroperoxidase | > 99% |

| Asymmetric Synthesis | Garner's aldehyde | Alkylidene carbene 1,5-C-H insertion | High |

| Stereoselective Synthesis | Ethyl 2-oxocyclopentanecarboxylate | Reductive amination with a chiral amine | High |

| Chiral Resolution | Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one | Resolution and subsequent transformations | High |

Synthetic Intermediate Applications in Complex Molecule Assembly

The well-defined stereochemistry and conformational rigidity of this compound make it a valuable building block for the synthesis of complex and biologically active molecules, particularly in the realm of peptidomimetics and constrained peptides.

The incorporation of this cyclic amino acid into peptide sequences can induce specific secondary structures, such as turns and helices, which can be crucial for receptor binding and biological activity. For instance, it has been used in the synthesis of constrained analogues of bioactive peptides to study their structure-activity relationships. scispace.com The synthesis of peptides containing these constrained residues often utilizes standard solid-phase peptide synthesis (SPPS) protocols, where the Fmoc-protected version of the amino acid is a key reagent. nih.gov

Derivatives of 3-aminocyclopentanecarboxylic acid have been employed in the rational design and synthesis of enzyme inhibitors. For example, (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid, a derivative, was designed as a selective inhibitor of human ornithine aminotransferase. nih.gov

The synthesis of morphiceptin (B1676752) peptidomimetics, which are of interest for their potential analgesic properties, has been achieved by incorporating polyhydroxylated 2-aminocyclopentanecarboxylic acid derivatives. nih.gov These examples underscore the utility of this compound and its congeners as versatile intermediates for assembling complex molecules with tailored biological functions. chemimpex.commedchemexpress.com

Medicinal Chemistry and Rational Drug Design with 1r,3s 3 Aminocyclopentanecarboxylic Acid Scaffolds

Design and Synthesis of Novel Therapeutic Agents

The unique topology of the (1R,3S)-3-aminocyclopentanecarboxylic acid scaffold is leveraged by medicinal chemists to create innovative drug candidates. Its cyclopentane (B165970) ring serves as a rigid core, from which amino and carboxylic acid functionalities can be elaborated to interact with specific biological targets. This structure is particularly useful in mimicking natural amino acids while providing distinct structural features that can lead to improved pharmacological profiles. mdpi.comchemimpex.com

Development of Inhibitors and Modulators for Biological Pathways

The this compound framework has been successfully employed in the development of potent and selective inhibitors and modulators for various biological pathways. chemimpex.com Its constrained nature helps to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and thereby increasing affinity.

A notable application is in the development of chemokine receptor antagonists. Chemokine receptors, such as CCR1, play a significant role in the pathogenesis of chronic inflammatory diseases like rheumatoid arthritis. nih.gov Researchers have utilized the this compound scaffold to synthesize potent antagonists of the CCR1 receptor. nih.gov For instance, a derivative incorporating this scaffold was identified as a preclinical candidate for treating rheumatoid arthritis. nih.gov

Furthermore, the rational design of enzyme inhibitors has benefited from similar cyclopentane-based scaffolds. For example, a related compound, (1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid (known as CPP-115), was specifically designed as an inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme implicated in neurological disorders. nih.gov This demonstrates the utility of the aminocyclopentanecarboxylic acid core in creating mechanism-based inhibitors that can form stable adducts within an enzyme's active site. nih.gov

This compound as a Scaffold in Drug Candidates

The versatility of this compound as a synthetic intermediate has positioned it as a key component in several drug discovery programs. medchemexpress.com Its unique cyclopentane structure permits the attachment of various functional groups, making it a desirable starting point for creating novel therapeutic agents with tailored properties. chemimpex.com

One of the most prominent examples is its use in the synthesis of BMS-457 , a potent and selective nonpeptide antagonist of the CCR1 receptor. nih.gov The discovery of BMS-457 involved modifying a series of compounds to improve human CCR1 binding and functional potency. The incorporation of a hydroxyl group onto a lipophilic region of the molecule, a modification guided by structure-activity relationship studies, successfully addressed issues of metabolic stability and off-target effects, leading to the identification of BMS-457 as a preclinical candidate. nih.gov

| Drug Candidate | Target | Therapeutic Area | Role of Scaffold |

| BMS-457 | CCR1 Receptor | Rheumatoid Arthritis | Core structural component providing rigidity and orientation of functional groups. |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into viable drug candidates. For derivatives of this compound, SAR studies focus on how modifications to the scaffold or its substituents impact biological activity.

In the development of CCR1 antagonists, systematic modifications were made to a lead compound series. nih.gov Key findings from these SAR studies, which led to the discovery of BMS-457, highlighted the importance of specific structural features:

Hydroxylation: The introduction of a hydroxyl group into a lipophilic region of the molecule was found to be critical for improving metabolic stability and mitigating activity against ion channels and the pregnane X receptor (PXR). nih.gov

Substituent Placement: The precise placement of substituents on the core structure dramatically influenced the binding affinity for both human and murine CCR1 receptors, with IC50 values improving from the micromolar to the low nanomolar range during the optimization process. nih.gov

These studies underscore how the rigid aminocyclopentanecarboxylic acid scaffold provides a stable platform upon which systematic chemical modifications can be made to fine-tune pharmacological properties.

Application in Peptide and Peptidomimetic Design

The constrained nature of this compound makes it an excellent tool for peptide and peptidomimetic design, addressing common limitations of natural peptides such as poor metabolic stability and conformational flexibility. researchgate.net

Enhancement of Pharmacological Properties through Peptide Synthesis

Incorporating this compound, a β-amino acid, into peptide sequences can significantly enhance their pharmacological properties. The replacement of natural α-amino acids with this scaffold can render the resulting α/β-peptides more resistant to degradation by proteases and peptidases, thereby extending their biological half-life. researchgate.net

A key application is in the synthesis of cyclic peptidomimetics targeting integrin receptors. Integrins are cell adhesion receptors involved in angiogenesis and tumor metastasis, and they often recognize the Arg-Gly-Asp (RGD) sequence. mdpi.comnih.gov By incorporating aminocyclopentanecarboxylic acid scaffolds into cyclic RGD peptides, researchers can create ligands with high affinity and selectivity for specific integrins, such as αvβ3. mdpi.com The rigid scaffold helps to constrain the RGD motif in a bioactive conformation, enhancing its binding to the target receptor.

| Peptide/Peptidomimetic | Target | Application | Enhancement Provided by Scaffold |

| Cyclic RGD Peptidomimetics | Integrins (e.g., αvβ3, α5β1) | Anti-angiogenesis, Oncology | Constrains the RGD sequence in a bioactive conformation, increasing receptor affinity and selectivity. mdpi.com |

| Morphiceptin (B1676752) Analogues | μ-Opioid Receptor | Analgesia | Increases conformational stability and resistance to enzymatic degradation. researchgate.net |

Facilitaion of Stable Structure Formation in Peptidomimetics

Peptidomimetics aim to replicate the function of natural peptides using non-peptide backbones or unnatural amino acids to achieve greater stability and oral bioavailability. The rigid cyclopentane ring of this compound is ideal for inducing and stabilizing specific secondary structures in peptidomimetics. mdpi.comresearchgate.net

Due to its conformational rigidity, this scaffold is a potent promoter of well-defined structures such as β-turns. researchgate.net A β-turn is a crucial secondary structure element that allows a peptide chain to reverse its direction. By incorporating this compound, chemists can design peptidomimetics that adopt a predictable and stable three-dimensional shape. This pre-organization facilitates more effective interaction with biological targets like receptors and enzymes. researchgate.netnih.gov For example, replacing the flexible proline residue in the analgesic peptide morphiceptin with a cyclopentane β-amino acid derivative was shown to increase the molecule's conformational stability. mdpi.comresearchgate.net This structural stabilization is a key strategy in the design of peptidomimetics with improved therapeutic potential.

Development of Probes for Cellular and Protein-Ligand Interaction Studies

The exploration of intricate biological systems at a molecular level necessitates the use of sophisticated chemical tools. Chemical probes are indispensable instruments in medicinal chemistry and chemical biology for the identification and characterization of drug targets, the elucidation of mechanisms of action, and the visualization of biological processes in real-time. The rigid, chiral scaffold of this compound presents a promising, albeit currently underexplored, foundation for the development of such probes. While this compound is recognized as a valuable building block for bioactive molecules, its direct application in the creation of chemical probes for studying cellular and protein-ligand interactions is not yet extensively documented in scientific literature.

The fundamental design of a chemical probe incorporates three key components: a ligand or pharmacophore that specifically interacts with the biological target of interest, a reporter tag for detection and analysis, and a linker that connects the two without significantly impeding the ligand's binding affinity. nih.gov The versatility of the this compound scaffold, with its strategically positioned amino and carboxylic acid functional groups, offers a chemically tractable platform for the attachment of various linkers and reporter moieties. The stereochemically defined cyclopentane ring provides a conformationally constrained backbone, which can be advantageous in achieving high-affinity and selective binding to target proteins. thieme-connect.comnih.govnih.gov

Fluorescent Probes:

Fluorescent probes are powerful tools for visualizing the localization and dynamics of target molecules within living cells. nih.gov These probes consist of a target-binding ligand attached to a fluorophore. The this compound scaffold could be systematically derivatized to serve as the core of fluorescent probes. For instance, the carboxylic acid functionality could be coupled to a fluorescent dye via an amide linkage, while the amino group could be modified to enhance target affinity or cellular uptake. The development of such probes would enable high-resolution imaging of target proteins, providing insights into their subcellular distribution and trafficking.

Affinity-Based Probes:

Affinity-based probes are instrumental in the identification of the protein targets of a bioactive small molecule, a process often referred to as target deconvolution. creative-proteomics.com These probes typically feature a high-affinity ligand, a reporter tag such as biotin, and often a reactive group for covalent capture of the target protein. Biotin's exceptionally strong and specific interaction with avidin and streptavidin allows for the efficient enrichment and subsequent identification of target proteins from complex biological mixtures. gbiosciences.comnih.gov The this compound scaffold could be incorporated into the design of biotinylated probes, where the biotin moiety is appended through a flexible linker to minimize steric hindrance and preserve the ligand's binding to its target.

Photoaffinity Probes:

Photoaffinity labeling is a powerful technique for covalently capturing and identifying protein-ligand interactions, including those that are transient or of low affinity. nih.govnih.gov A photoaffinity probe contains a photoreactive group, such as a diazirine or benzophenone, which upon activation by UV light, forms a highly reactive species that covalently crosslinks the probe to its binding partner. nih.govnih.gov The general design of a photoaffinity probe includes the ligand of interest, the photoreactive moiety, and a reporter tag for subsequent detection and isolation of the crosslinked protein-probe adduct. nih.gov The this compound scaffold could serve as a rigid core for the assembly of such probes, providing a stable platform for the attachment of both the photoreactive group and a reporter tag, such as biotin or a clickable alkyne handle.

While the principles of chemical probe design are well-established, a thorough review of the current scientific literature indicates a notable absence of specific research detailing the synthesis and application of probes directly derived from the this compound scaffold for cellular and protein-ligand interaction studies. The potential for this chiral building block in the development of sophisticated chemical tools is evident from its utility in medicinal chemistry; however, its realization in the form of validated chemical probes remains an area for future investigation. Consequently, no specific research findings or data tables can be presented at this time.

Pharmacological and Biological Activity Profiling

Evaluation of GABAA Receptor Activity

(1R,3S)-3-Aminocyclopentanecarboxylic acid, also known as (-)-cis-3-Aminocyclopentanecarboxylic acid ((-)-CACP), is a conformationally restricted analogue of the neurotransmitter γ-aminobutyric acid (GABA). Its activity has been characterized at GABA receptors, particularly the GABAC receptor subtype, which is now classified as a type of GABAA receptor (GABAA-ρ).

Studies on human homomeric ρ1 and ρ2 GABAC receptors expressed in Xenopus oocytes have revealed that the stereoisomers of cis-3-aminocyclopentanecarboxylic acid exhibit distinct pharmacological profiles. Specifically, (-)-CACP, the (1R,3S) enantiomer, acts as a moderately potent partial agonist at these receptors. nih.gov

In these studies, (-)-CACP demonstrated the following activity:

At ρ1 GABAC receptors: An EC50 value of 78.5 ± 3.5 µM. nih.gov

At ρ2 GABAC receptors: An EC50 value of 63.8 ± 23.3 µM. nih.gov

The EC50 value represents the concentration of the compound that is required to elicit half of the maximum response, indicating its potency as an agonist. The activity of (-)-CACP was found to be less potent than its enantiomer, (+)-CACP ((1S,3R)-3-Aminocyclopentanecarboxylic acid), which displayed EC50 values of 26.1 ± 1.1 µM and 20.1 ± 2.1 µM at ρ1 and ρ2 receptors, respectively. nih.gov

While detailed quantitative data on the binding affinity (Ki) of this compound at various GABAA receptor subtypes is not extensively available in the current body of scientific literature, the existing research on GABAC receptors provides valuable insight into its GABAergic activity. Further investigations are required to fully elucidate its interaction with the diverse array of GABAA receptor complexes.

Table 1: GABAC Receptor Activity of cis-3-Aminocyclopentanecarboxylic Acid Enantiomers

| Compound | Receptor Subtype | Activity | EC50 (µM) |

|---|---|---|---|

| (-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid | ρ1 | Partial Agonist | 78.5 ± 3.5 |

| ρ2 | Partial Agonist | 63.8 ± 23.3 | |

| (+)-(1S,3R)-3-Aminocyclopentanecarboxylic acid | ρ1 | Partial Agonist | 26.1 ± 1.1 |

Agonist and Antagonist Studies of Metabotropic Glutamate Receptors

The activity of this compound at metabotropic glutamate receptors (mGluRs) has been a subject of less definitive investigation, with much of the available research focusing on a structurally related but different compound, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD), a known potent mGluR agonist.

Activity at Metabotropic Glutamate Receptor 1 (mGluR1)

There is a lack of direct scientific evidence from agonist and antagonist studies to suggest significant activity of this compound at the metabotropic glutamate receptor 1 (mGluR1). Research into the stereoisomers of the related compound, ACPD, has shown that the (1R,3S) isomer of ACPD is significantly less potent and efficacious at metabotropic excitatory amino acid receptors compared to the (1S,3R) isomer. nih.gov This suggests that the stereochemistry at the first carbon position is crucial for mGluR activity, and it is therefore unlikely that this compound, which lacks the carboxyl group at the first position, would exhibit significant mGluR1 activity.

Agonism at Group III Metabotropic Glutamate Receptors

Similarly, there are no substantial research findings to indicate that this compound acts as an agonist at Group III metabotropic glutamate receptors. The pharmacology of Group III mGluRs is characterized by a preference for specific glutamate analogues, and the available literature does not currently place this compound within this class of agonists.

Enzyme Interaction and Inhibition Investigations

While this compound is utilized in biochemical research related to amino acid metabolism and enzyme activity, specific details regarding its direct interaction with and inhibition of particular enzymes are not extensively documented in publicly available scientific literature. chemimpex.com

Studies on Amino Acid Metabolism and Enzyme Activity

The structural similarity of this compound to natural amino acids makes it a compound of interest in studies exploring metabolic pathways and cellular functions. chemimpex.com It serves as a tool to probe the specificity and mechanisms of enzymes involved in amino acid transformations. However, comprehensive studies detailing its role as a substrate or modulator for specific enzymes in amino acid metabolism are limited.

Inhibition of Specific Enzyme Pathways

There is currently a lack of specific evidence demonstrating the inhibitory activity of this compound on specific enzyme pathways. While related cyclopentane (B165970) analogues have been designed as inhibitors of enzymes such as GABA aminotransferase (GABA-AT), these are structurally distinct molecules. For instance, (1S, 3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic acid has been patented as a potent irreversible inhibitor of GABA-AT. google.com Such findings suggest that the cyclopentane ring can serve as a scaffold for enzyme inhibitors, but direct inhibitory activity by this compound itself has not been established in the reviewed literature.

Mechanisms of Action in Biological Systems

Comprehensive searches of scientific databases and literature have not yielded specific information regarding the mechanisms of action of this compound in biological systems. It is primarily characterized as a synthetic intermediate, a molecule used in the construction of more complex chemical entities. Its structural similarity to natural amino acids suggests a potential for interaction with biological targets such as enzymes and receptors. However, without dedicated research, any proposed mechanism of action would be purely speculative.

In Vitro Assays and Molecular Docking for Biological Effects

There is a notable absence of published data from in vitro assays or molecular docking studies specifically investigating the biological effects of this compound. Such studies are crucial for determining a compound's affinity and selectivity for biological targets, as well as for predicting its potential pharmacological effects. The lack of this information in the public domain prevents a detailed analysis of its biological activity profile. While it is plausible that such studies have been conducted in private industrial research, the findings are not publicly accessible.

Conformational Analysis and Structural Insights

Spectroscopic Investigations of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Conformation

Spectroscopic techniques are pivotal in elucidating the precise spatial arrangement of atoms in chiral molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and spatial relationships of atoms within a molecule. For cyclic systems like this compound, NMR is instrumental in determining the preferred conformation of the cyclopentane (B165970) ring.

Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximities between protons, helping to define the puckered nature of the ring and the relative orientation of the amino and carboxylic acid substituents. In studies of similar cyclopentane-based amino acids, NMR-derived distance restraints have been used to identify populated conformations in solution, such as internally hydrogen-bonded helical structures in oligomers. nih.gov For this compound, key NMR data would include proton-proton coupling constants (³JHH), which are dependent on the dihedral angles between adjacent protons and thus reflect the ring's pucker.

Table 1: Key NMR Parameters for Conformational Analysis

| NMR Parameter | Information Provided | Relevance to this compound |

| Chemical Shifts (δ) | Electronic environment of each nucleus. | Confirms the presence of amino, carboxylic, and aliphatic protons. |

| Coupling Constants (J) | Dihedral angles between adjacent protons. | Helps determine the puckering of the cyclopentane ring (e.g., envelope vs. half-chair). |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei (<5 Å). | Defines the spatial orientation of the amino and carboxyl groups relative to the ring. |

Analysis of Conformationally Restricted Cyclic Amino Acids

The rigid nature of the cyclopentane ring in this compound makes it a valuable scaffold in medicinal chemistry.

One of the most significant aspects of this compound is its structural relationship to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. nih.gov GABA itself is a flexible molecule, capable of adopting various conformations to bind to different receptors and transporters. nih.gov

By incorporating the core elements of GABA into a rigid carbocyclic frame, this compound serves as a conformationally restricted GABA analogue. nih.govresearchgate.net This restriction of conformational flexibility can lead to increased receptor selectivity and potency. The fixed spatial orientation of the amino and carboxylic acid groups mimics a specific bioactive conformation of GABA, allowing it to interact with GABA-related biological targets. chemimpex.com This makes such compounds valuable tools for studying neurological pathways and as building blocks for drugs targeting neurological disorders. chemimpex.com

Unlike the highly stable, strain-free chair conformation of cyclohexane, a planar cyclopentane ring would suffer from significant torsional strain due to eclipsing hydrogen atoms. libretexts.org To alleviate this strain, the cyclopentane ring adopts non-planar, puckered conformations. libretexts.orglibretexts.org The two most common low-energy conformations are the "envelope" and the "half-chair". youtube.com

Envelope Conformation: Four carbon atoms lie in a plane, with the fifth carbon atom puckered out of the plane, much like the flap of an envelope. libretexts.org

Half-Chair Conformation: Three carbons are coplanar, with one atom puckered above the plane and another below it. youtube.com

At room temperature, the cyclopentane ring undergoes rapid "pseudorotation," a process where it quickly moves between these different puckered conformations. libretexts.org The presence of substituents, such as the amino and carboxyl groups in this compound, will favor certain conformations over others to minimize steric hindrance. The rigidity of this ring system locks the functional groups into well-defined spatial positions, a key feature for its use in designing molecules with specific three-dimensional shapes.

Theoretical and Computational Approaches to Conformational Behavior

Computational chemistry provides profound insights into the conformational landscape of molecules, complementing experimental data. Density Functional Theory (DFT) methods are often employed to investigate the conformational preferences of substituted cyclopentane rings. researchgate.net

Studies on related molecules, such as oligomers of cyclopentane-based ε-amino acids, have used DFT to determine the most stable conformations in different solvents. researchgate.net For this compound, computational models can predict the relative energies of the various envelope and half-chair conformations, identifying the global minimum energy structure. These calculations can also model the effect of solvent on conformational preference. researchgate.net Furthermore, theoretical calculations of pKa values and molecular docking studies can help explain the biological activity and selectivity of such compounds by analyzing their interactions with enzyme active sites or receptors. nih.gov

X-ray Crystallography for Solid-State Conformational Determination

The definitive determination of the three-dimensional structure of a molecule in the solid state is accomplished through single-crystal X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and torsional angles, thereby revealing the molecule's preferred conformation and intermolecular interactions, such as hydrogen bonding, in the crystalline lattice.

For this compound, its constrained cyclic backbone makes its conformational preferences a subject of significant interest, particularly when it is incorporated into larger molecules like peptides. In the solid state, this amino acid, like others, is expected to exist as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-). The cyclopentane ring itself is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. The specific conformation adopted in the crystal is influenced by the steric and electronic effects of the amino and carboxylic acid substituents and is stabilized by the network of intermolecular hydrogen bonds.

To provide a concrete example of the type of data obtained from such an analysis, a hypothetical data table is presented below. This table illustrates the kind of detailed structural information that would be obtained from a successful X-ray crystallographic study.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 5.89 |

| b (Å) | 8.45 |

| c (Å) | 12.31 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 612.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.405 |

| Key Bond Lengths (Å) | |

| C1-C2 | 1.54 |

| C2-C3 | 1.53 |

| C3-N1 | 1.49 |

| C1-C(O)O | 1.52 |

| Key Bond Angles (°) | |

| N1-C3-C2 | 111.5 |

| C2-C1-C5 | 104.2 |

| Key Torsion Angles (°) | |

| N1-C3-C2-C1 | -35.8 |

Note: The data in the table above is hypothetical and serves for illustrative purposes only. It does not represent experimentally determined values for this compound.

Advanced Research Applications and Future Perspectives

Bioconjugation Techniques for Targeted Delivery Systems

The use of (1R,3S)-3-Aminocyclopentanecarboxylic acid as a synthetic intermediate is foundational in the development of advanced drug delivery systems. medchemexpress.comchemicalbook.comglpbio.com Its rigid, cyclic structure is a key feature for creating peptidomimetics—compounds that mimic peptides but with improved stability and bioavailability. While direct studies on bioconjugation techniques specifically for this isomer are emerging, the principles of using such non-natural amino acids are well-established. The amino and carboxylic acid groups provide versatile handles for conjugation to targeting moieties, such as antibodies or ligands, which can then shuttle a therapeutic payload to specific cells or tissues. This approach is critical for allosteric targeting, which aims to enhance penetration across biological barriers like the blood-brain barrier by interacting with transmembrane domains of receptors, potentially avoiding competition from endogenous ligands. nih.gov The incorporation of this compound can influence the conformational properties of the resulting conjugate, enhancing its binding affinity and selectivity for the intended biological target.

Engineering of Enzymes and Proteins with this compound Incorporation

In the field of protein engineering, the introduction of non-canonical amino acids like this compound is a powerful strategy for creating proteins and enzymes with novel or enhanced functions. nih.gov This compound serves as a valuable tool for studying amino acid metabolism and protein interactions. chemimpex.com Its ability to mimic natural amino acids while possessing distinct structural features allows scientists to probe the active sites of enzymes and the interfaces of protein-protein interactions. chemimpex.com

By strategically replacing a natural amino acid with this compound, researchers can introduce conformational constraints that can lead to:

Enhanced Stability: The rigid cyclopentane (B165970) ring can reduce the conformational flexibility of the peptide backbone, making the protein more resistant to denaturation.

Altered Substrate Specificity: Modifying the architecture of an enzyme's active site can change its affinity for different substrates.

Increased Resistance to Proteolysis: Peptidomimetics containing this compound are often less susceptible to degradation by proteases, prolonging their biological activity.

These engineered proteins are instrumental in understanding metabolic pathways and cellular functions, paving the way for the development of new biocatalysts and therapeutic proteins. chemimpex.com

Applications in Material Science for Biomimetic Systems

The unique structural properties of this compound are being explored in material science for the development of novel polymers and biomimetic materials. chemimpex.com Biomimetic systems aim to replicate the sophisticated and highly controlled structures found in nature, such as the composite materials of bone and shells. nih.gov When incorporated into polymer chains, this compound can enhance material properties, including strength and flexibility. chemimpex.comchemimpex.com Its defined stereochemistry and rigid ring structure can be used to control the self-assembly of macromolecules, leading to highly ordered, functional materials. Potential applications include the creation of advanced hydrogels for tissue engineering, biocompatible coatings for medical implants, and novel materials with tailored mechanical or optical properties.

Ribosomal Incorporation into Macrocyclic Peptides for Biological Inhibitor Development

A significant area of research is the incorporation of this compound into macrocyclic peptides to develop potent biological inhibitors. Macrocycles are attractive therapeutic modalities due to their high affinity and selectivity, but their synthesis and conformational control can be challenging. This non-natural amino acid serves as a key building block, with its constrained ring structure enhancing the conformational rigidity of the peptide.

A notable example is the development of inhibitors for the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. Researchers have incorporated this compound (often abbreviated as ACPC in this context) into macrocyclic peptides, which demonstrated significant inhibitory effects on Mpro. The crystal structure of the enzyme-inhibitor complex revealed that the ACPC moiety contributes significantly to the inhibitor's binding affinity and stability within the active site.

| Research Finding on Mpro Inhibition | Details | Reference |

| Inhibitor Type | Macrocyclic peptide containing this compound | |

| Target | SARS-CoV-2 Main Protease (Mpro) | |

| Contribution of Compound | Enhances binding affinity and stability through conformational rigidity. |

This research highlights the compound's potential in the development of novel antiviral therapeutics.

Future Directions in the Design of Compounds with Enhanced Specificity and Efficacy

Future research will focus on leveraging the unique stereochemistry of this compound to design compounds with even greater specificity and efficacy. chemimpex.com Structure-based drug design, which utilizes high-resolution structural information of a biological target, is a key strategy. nih.gov By understanding the precise interactions between the cyclopentane ring and the target protein, chemists can rationally design next-generation inhibitors and modulators. chemimpex.com The goal is to create molecules that fit perfectly into a binding pocket, maximizing desired activity while minimizing off-target effects. This involves synthesizing derivatives with various functional groups attached to the cyclopentane scaffold, allowing for fine-tuning of the molecule's pharmacological profile. chemimpex.com

Translational Research Potential in Biochemical and Pharmacological Innovation

This compound holds considerable translational potential, serving as a versatile building block for moving basic scientific discoveries into clinical and industrial applications. chemimpex.com Its role as a synthetic intermediate for pharmaceuticals is well-recognized. medchemexpress.comchemicalbook.comglpbio.com The development of potent and selective inhibitors, such as those targeting viral proteases or other enzymes implicated in disease, showcases its importance in medicinal chemistry. chemimpex.com Furthermore, its applications in creating novel agrochemicals and advanced materials demonstrate its broad utility. chemimpex.com The ability to use this compound to create enantiomerically pure final products is crucial in drug formulation, where a specific stereoisomer is often responsible for the desired therapeutic effect. chemimpex.com As research continues, innovations based on this compound are expected to drive significant advancements in both biochemistry and pharmacology. chemimpex.com

常见问题

Q. What are the established synthetic routes for (1R,3S)-3-aminocyclopentanecarboxylic acid, and how is stereochemical purity ensured?

The compound can be synthesized via the Schmidt reaction, where trans-(1S,3S)-3-aminocyclopentanecarboxylic acid derivatives (e.g., cyclopentane dicarboxylic acids) are converted to amines through nitrene intermediates. Stereochemical control is achieved using enantiomerically pure starting materials, and the absolute configuration is confirmed via X-ray crystallography or NMR correlation with known standards . For intermediates like Boc-protected derivatives, tert-butoxycarbonyl (Boc) groups are introduced to protect the amine during synthesis, followed by deprotection under acidic conditions .

Q. How is the absolute configuration of this compound determined experimentally?

Q. What analytical methods are recommended for purity assessment and structural characterization?

High-performance liquid chromatography (HPLC) with chiral stationary phases is critical for enantiomeric excess determination. Reverse-phase HPLC using C18 columns and UV detection at 210–220 nm is typical. Complementary techniques include:

Q. What safety precautions are required when handling this compound in the laboratory?

According to safety data sheets (SDS), the compound may cause skin/eye irritation and respiratory discomfort. Key precautions include:

- Use of nitrile gloves, lab coats, and safety goggles.

- Avoidance of dust inhalation via fume hoods or respirators.

- Immediate rinsing with water for skin/eye contact.

- Storage in tightly sealed containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric ratios from different synthetic methods?

Q. What strategies are effective for enhancing the compound’s stability in aqueous solutions for pharmacological assays?

Stability can be improved by:

Q. How does this compound interact with biological targets, and what computational tools support this analysis?

The compound’s rigid cyclopentane backbone mimics proline-like conformations, making it a candidate for peptide bond isosteres in drug design. Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities to enzymes or receptors. Pharmacophore modeling identifies critical functional groups (amine, carboxylate) for target engagement .

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?

Scaling up often reduces enantiomeric excess due to inhomogeneous mixing or side reactions. Solutions include:

- Optimizing continuous-flow reactors for better temperature control.

- Using immobilized chiral catalysts (e.g., silica-supported ligands) for recyclability.

- Implementing process analytical technology (PAT) for real-time monitoring of reaction progress .

Q. How can researchers validate the absence of toxic byproducts in synthesized batches?

- Conduct LC-MS/MS to screen for known impurities (e.g., Schmidt reaction byproducts like hydrazoic acid derivatives).

- Perform genotoxicity assays (e.g., Ames test) if the compound is intended for biological use.

- Compare impurity profiles with SDS-reported hazards (e.g., nitrogen oxides from decomposition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。